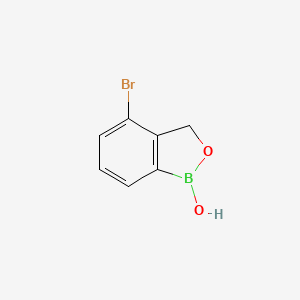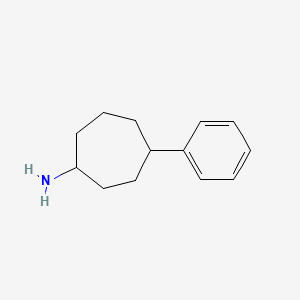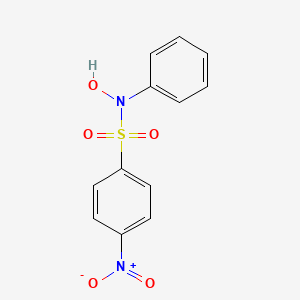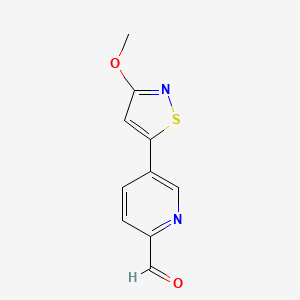
2,1-Benzoxaborole, 4-bromo-1,3-dihydro-1-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1-Benzoxaborole, 4-bromo-1,3-dihydro-1-hydroxy- is a chemical compound with the molecular formula C7H6BBrO2. It belongs to the class of benzoxaboroles, which are known for their unique structure containing both boron and oxygen atoms within a heterocyclic ring.
Chemical Reactions Analysis
2,1-Benzoxaborole, 4-bromo-1,3-dihydro-1-hydroxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic acids or reduction to yield boron-containing alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl boronic acids to form biaryl compounds.
Scientific Research Applications
2,1-Benzoxaborole, 4-bromo-1,3-dihydro-1-hydroxy- has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of various enzymes, including phosphodiesterase 4 (PDE4), which is targeted in anti-inflammatory treatments.
Biological Studies: The compound is used in studying the inhibition of aminoacyl-tRNA synthetases, which are essential for protein synthesis in cells.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,1-Benzoxaborole, 4-bromo-1,3-dihydro-1-hydroxy- involves its interaction with specific molecular targets. For instance, as a PDE4 inhibitor, it binds to the enzyme’s active site, preventing the breakdown of cyclic adenosine monophosphate (cAMP), which leads to anti-inflammatory effects . In the case of aminoacyl-tRNA synthetase inhibition, the compound traps the tRNA in the editing site, disrupting protein synthesis .
Comparison with Similar Compounds
2,1-Benzoxaborole, 4-bromo-1,3-dihydro-1-hydroxy- can be compared with other benzoxaboroles such as:
These comparisons highlight the unique substitution of the bromine atom in 2,1-Benzoxaborole, 4-bromo-1,3-dihydro-1-hydroxy-, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C7H6BBrO2 |
|---|---|
Molecular Weight |
212.84 g/mol |
IUPAC Name |
4-bromo-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C7H6BBrO2/c9-7-3-1-2-6-5(7)4-11-8(6)10/h1-3,10H,4H2 |
InChI Key |
OMAKBBGSEUJMAK-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C(=CC=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Nitrophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B15263581.png)

![(Cyclopropylmethyl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B15263592.png)



![3-{[(3-Hydroxybutyl)amino]methyl}benzonitrile](/img/structure/B15263623.png)
![({[(4,4-Dimethyl-1,3-dioxolan-2-yl)[(trimethylsilyl)oxy]methyl](phenyl)phosphoryl}(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)trimethylsilane](/img/structure/B15263628.png)
![1-{[(Pentan-3-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B15263632.png)



![1-Methyl-5-{[(piperidin-3-yl)methyl]amino}piperidin-2-one](/img/structure/B15263666.png)

